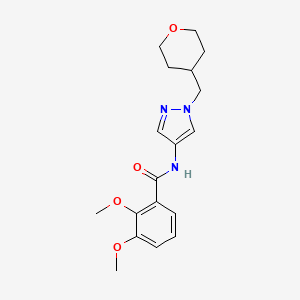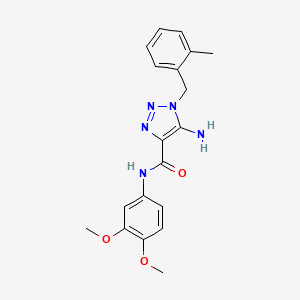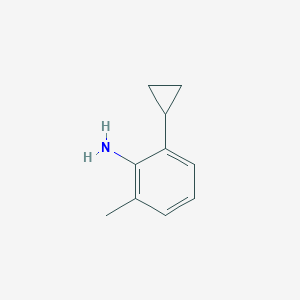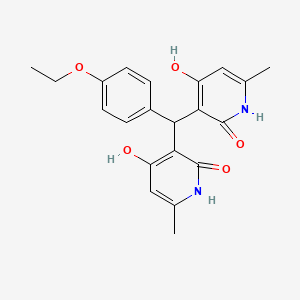
1-(Tert-butyl)-3-(4-(3-methoxyazetidin-1-yl)phenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Tert-butyl)-3-(4-(3-methoxyazetidin-1-yl)phenyl)urea is a chemical compound that has been studied for its potential applications in scientific research. It is commonly referred to as TAK-659 and is a small molecule inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK plays a crucial role in B-cell receptor signaling and is a therapeutic target for several diseases, including B-cell malignancies and autoimmune disorders.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
1-(Tert-butyl)-3-(4-(3-methoxyazetidin-1-yl)phenyl)urea is involved in the synthesis and study of various chemical compounds. For example, directed lithiation techniques have been applied to similar urea and carbamate compounds to achieve selective functionalization, which is pivotal in the development of novel pharmaceuticals and materials. This process involves the formation of dilithium reagents that react with electrophiles to yield substituted products, showcasing the compound's utility in synthetic organic chemistry (Smith et al., 2013).
Pharmacological Research
The structure of 1-(Tert-butyl)-3-(4-(3-methoxyazetidin-1-yl)phenyl)urea and its derivatives has been explored for potential pharmacological applications. Research has demonstrated that similar compounds possess antiarrhythmic and hypotensive properties, suggesting their potential in cardiovascular therapy. For instance, certain ureas and carbamates have shown strong hypotensive action and antiarrhythmic activity comparable to Propranolol, indicating their relevance in medical research and drug development (Chalina et al., 1998).
Antioxidant Activity
Compounds structurally related to 1-(Tert-butyl)-3-(4-(3-methoxyazetidin-1-yl)phenyl)urea have been investigated for their antioxidant properties. Studies on free radical scavengers, such as T-0970 and T-0162, which share a urea component, highlight their role in reducing myocardial infarct size in animal models. These findings emphasize the potential of urea derivatives in mitigating oxidative stress-related damage, which is crucial in conditions like myocardial infarction (Hashimoto et al., 2001); (Yamashita et al., 2000).
Neuroprotective Effects
Research into urea derivatives has also uncovered their potential neuroprotective effects. For example, derivatives of thiazolo[4,5-d]pyrimidine have been evaluated for their antiparkinsonian activity, indicating that methoxy group-bearing compounds can significantly mitigate haloperidol-induced catalepsy in mice. This suggests a promising avenue for the development of new treatments for Parkinson's disease, highlighting the versatile potential of compounds related to 1-(Tert-butyl)-3-(4-(3-methoxyazetidin-1-yl)phenyl)urea in neuroscience research (Azam et al., 2009).
Propriétés
IUPAC Name |
1-tert-butyl-3-[4-(3-methoxyazetidin-1-yl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O2/c1-15(2,3)17-14(19)16-11-5-7-12(8-6-11)18-9-13(10-18)20-4/h5-8,13H,9-10H2,1-4H3,(H2,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLCUDOFQFYTOIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)NC1=CC=C(C=C1)N2CC(C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Tert-butyl)-3-(4-(3-methoxyazetidin-1-yl)phenyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(2,5-dimethylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2895466.png)
![4-Methyl-2-[1-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]-1,3-oxazole-5-carboxylic acid](/img/structure/B2895468.png)
![1-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)ethan-1-one](/img/structure/B2895469.png)


![2-Phenylmethoxycarbonyl-2-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B2895475.png)


![2-{1H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}-2,2-difluoroethan-1-amine](/img/structure/B2895479.png)
![methyl 4-{[(3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl)oxy]methyl}benzoate](/img/structure/B2895481.png)
![Methyl 2,4-dioxo-4-[4-(propan-2-yloxy)phenyl]butanoate](/img/structure/B2895482.png)
![2-Chloro-N-(7-oxo-6-azaspiro[3.4]octan-2-yl)acetamide](/img/structure/B2895483.png)

